molecular formula C49H55N9O7 B3103577 Elbasvir;MK-8742;MK 8742;Elbasvir intermediate;Elbasvir-D6 CAS No. 1444832-51-2

Elbasvir;MK-8742;MK 8742;Elbasvir intermediate;Elbasvir-D6

Cat. No. B3103577
CAS RN: 1444832-51-2
M. Wt: 882 g/mol
InChI Key: RGGAWTUDDJCAGX-GHLXIYJDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Elbasvir is a drug approved by the FDA in January 2016 for the treatment of hepatitis C . It was developed by Merck and completed Phase III trials, used in combination with the NS3 / 4A protease inhibitor grazoprevir under the trade name Zepatier, either with or without ribavirin . Elbasvir is a highly potent and selective NS5A inhibitor of the hepatitis C virus NS5A replication complex .


Synthesis Analysis

The synthesis of Elbasvir involves a seemingly trivial indoline oxidation en route to the target compound. This process was complicated by epimerization of a stereogenic hemiaminal center under most standard oxidation conditions . To address this issue, a novel visible light photoredox process for indoline oxidation was developed involving an iridium photosensitizer and environmentally-benign perester oxidant .


Molecular Structure Analysis

Elbasvir has a complex molecular structure with a molecular weight of 882.02 . It has a high degree of plasma protein binding, mainly to albumin and alpha-1-acid glycoprotein .


Chemical Reactions Analysis

Elbasvir and grazoprevir appear to undergo modest hepatic metabolism and are excreted primarily unchanged (~80% parent drug found) in feces . Both elbasvir and grazoprevir are substrates of cytochrome P450 (CYP) 3A4 enzyme .


Physical And Chemical Properties Analysis

Elbasvir has a molecular weight of 882.02 . It is primarily excreted via feces (>90%), with less than 1% excreted via urine . Elbasvir reaches peak plasma concentrations three hours after oral intake together with grazoprevir .

Scientific Research Applications

  • Antiviral Activity Against Multiple HCV Genotypes : Elbasvir has demonstrated in vitro activity against various HCV genotypes. It suppresses the emergence of resistance-associated variants (RAVs) in a dose-dependent manner. Patients with genotype 1b HCV have shown greater reductions in HCV RNA levels compared to those with genotype 1a or 3 under Elbasvir treatment (Liu et al., 2015).

  • Effectiveness in Specific Populations : Studies have assessed the effectiveness of Elbasvir/Grazoprevir (EBR/GZR) in various populations, such as those with inherited blood disorders, chronic kidney diseases, and HIV co-infection. For instance, in the C-EDGE IBLD study, EBR/GZR was found to be highly effective and well-tolerated in patients with inherited bleeding disorders and HCV infection (Hézode et al., 2017).

  • Real-world Effectiveness and Safety : Elbasvir/Grazoprevir has been evaluated in real-world clinical settings, such as the U.S. Veterans Affairs healthcare system, and has shown high sustained virologic response (SVR) across various patient subgroups, demonstrating its broad applicability and effectiveness (Kramer et al., 2018).

  • Combined Treatment Regimens : The combination of Elbasvir and Grazoprevir has been effective in treating chronic HCV genotypes 1 and 4, showing high rates of sustained virological response and being generally well-tolerated in patients (El kassas et al., 2016).

  • Efficacy in Difficult-to-Treat Populations : Elbasvir/Grazoprevir has shown effectiveness in previously “difficult-to-treat” populations, including patients with chronic kidney diseases, HIV co-infection, and those who had previously failed antiviral therapy (Zarębska-Michaluk et al., 2019).

  • Development and Validation for Pharmaceutical Use : The development and validation of Elbasvir, including its discovery and combination with Grazoprevir in pharmaceutical preparations, have been a subject of research, focusing on its efficacy and safety profile (Coburn, 2019).

Mechanism of Action

Target of Action

Elbasvir, also known as MK-8742, is a potent and selective inhibitor of the hepatitis C virus (HCV) NS5A replication complex . The NS5A protein is essential for viral replication and virion assembly . In addition, a computational target-based drug repurposing investigation predicted that Elbasvir could bind stably and preferentially to three proteins necessary for viral replication of SARS-CoV-2 .

Mode of Action

Elbasvir prevents the replication of viral cells by interacting with the NS5A protein on HCV replicon cells . This protein is crucial for reducing human interferon antiviral activity . While the precise role of this protein is unknown, it is essential to viral replication and virion assembly .

Biochemical Pathways

Elbasvir affects the HCV replication pathway by inhibiting the NS5A protein, which is essential for viral replication and virion assembly . This inhibition disrupts the replication of the HCV RNA genome and the assembly of the virus .

Pharmacokinetics

Elbasvir is classified as a direct-acting antiviral (DAA) and is more than 99.9% bound to plasma proteins . It undergoes modest hepatic metabolism mediated by CYP3A4 . Elbasvir reaches peak plasma concentrations three hours after oral intake together with grazoprevir . It is excreted primarily unchanged, with over 90% found in feces .

Result of Action

The inhibition of the NS5A protein by Elbasvir leads to a disruption in the replication of the HCV RNA genome and the assembly of the virus . This results in a significant reduction in viral load and can lead to a sustained virologic response (SVR), which is associated with long-term health benefits including reduced liver-related damage, improved quality of life, reduced incidence of hepatocellular carcinoma, and reduced all-cause mortality .

Action Environment

The efficacy of Elbasvir can be influenced by various environmental factors. For instance, the presence of resistance-associated amino acid substitutions in the NS5A protein can affect the drug’s efficacy . Additionally, the drug’s effectiveness can be impacted by the patient’s previous treatment history with ribavirin, peginterferon alfa-2a, peginterferon alfa-2b, or other NS3/4A inhibitors like boceprevir, simeprevir, or telaprevir .

Safety and Hazards

Elbasvir has some safety and hazard concerns. It is suspected of causing cancer if inhaled . Contact with dust can cause mechanical irritation or drying of the skin . It should be stored at -20°C powder .

Future Directions

The clinical pharmacokinetics of elbasvir/grazoprevir in specific special populations (pediatrics, HIV co-infected patients, or subjects who exhibit multiple comorbidities) require more investigation . Mechanistic experiments are needed to demonstrate the precise relative % contribution of CYP3A4 and the role of other enzymes involved in elbasvir/grazoprevir metabolism .

properties

IUPAC Name

methyl N-[(2S)-1-[(2R)-2-[4-[(6S)-10-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-6-phenyl-6H-indolo[1,2-c][1,3]benzoxazin-3-yl]-2H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H55N9O7/c1-27(2)41(54-48(61)63-5)45(59)56-20-10-14-37(56)43-50-25-34(52-43)30-17-19-36-32(22-30)23-39-33-18-16-31(24-40(33)65-47(58(36)39)29-12-8-7-9-13-29)35-26-51-44(53-35)38-15-11-21-57(38)46(60)42(28(3)4)55-49(62)64-6/h7-9,12-13,16-19,22-28,37-38,41-42,44,47H,10-11,14-15,20-21H2,1-6H3,(H,50,52)(H,54,61)(H,55,62)/t37-,38+,41-,42-,44?,47-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGGAWTUDDJCAGX-GHLXIYJDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C2N=CC(=N2)C3=CC4=C(C=C3)C5=CC6=C(N5C(O4)C7=CC=CC=C7)C=CC(=C6)C8=CN=C(N8)C9CCCN9C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@@H]1C2N=CC(=N2)C3=CC4=C(C=C3)C5=CC6=C(N5[C@@H](O4)C7=CC=CC=C7)C=CC(=C6)C8=CN=C(N8)[C@@H]9CCCN9C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H55N9O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

882.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Elbasvir;MK-8742;MK 8742;Elbasvir intermediate;Elbasvir-D6
Reactant of Route 2
Reactant of Route 2
Elbasvir;MK-8742;MK 8742;Elbasvir intermediate;Elbasvir-D6
Reactant of Route 3
Elbasvir;MK-8742;MK 8742;Elbasvir intermediate;Elbasvir-D6
Reactant of Route 4
Reactant of Route 4
Elbasvir;MK-8742;MK 8742;Elbasvir intermediate;Elbasvir-D6
Reactant of Route 5
Reactant of Route 5
Elbasvir;MK-8742;MK 8742;Elbasvir intermediate;Elbasvir-D6
Reactant of Route 6
Reactant of Route 6
Elbasvir;MK-8742;MK 8742;Elbasvir intermediate;Elbasvir-D6

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.